molecular formula C24H24OSi2 B14374062 1,1,1-Triethenyl-3,3,3-triphenyldisiloxane CAS No. 90729-97-8

1,1,1-Triethenyl-3,3,3-triphenyldisiloxane

Katalognummer: B14374062
CAS-Nummer: 90729-97-8
Molekulargewicht: 384.6 g/mol
InChI-Schlüssel: FYGPPKCOTKWOQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,1-Triethenyl-3,3,3-triphenyldisiloxane is a siloxane compound characterized by the presence of three ethylene groups and three phenyl groups attached to a disiloxane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1,1-Triethenyl-3,3,3-triphenyldisiloxane can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of 1,1,1-trimethyl-3,3,3-triphenyldisiloxane with formaldehyde dimethyl acetal under acidic conditions . The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1,1,1-Triethenyl-3,3,3-triphenyldisiloxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding silanols or siloxane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce silane derivatives.

    Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents such as bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products Formed

    Oxidation: Silanols, siloxane derivatives

    Reduction: Silane derivatives

    Substitution: Brominated or nitrated phenyl derivatives

Wissenschaftliche Forschungsanwendungen

1,1,1-Triethenyl-3,3,3-triphenyldisiloxane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,1,1-triethenyl-3,3,3-triphenyldisiloxane involves its interaction with various molecular targets and pathways. The compound’s siloxane backbone provides flexibility and stability, allowing it to interact with different substrates. The ethylene and phenyl groups contribute to its reactivity and ability to form stable complexes with other molecules. These interactions are crucial for its applications in catalysis, adsorption, and material science.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,1,1-Trimethyl-3,3,3-triphenyldisiloxane
  • 1,1,1-Triethyl-3,3,3-triphenyldisiloxane
  • 1,1,1-Triphenyl-3,3,3-tris(m-tolyl)disiloxane

Uniqueness

1,1,1-Triethenyl-3,3,3-triphenyldisiloxane is unique due to the presence of ethylene groups, which enhance its reactivity compared to its methyl or ethyl counterparts. This increased reactivity makes it more suitable for applications requiring high chemical activity, such as catalysis and polymer synthesis.

Eigenschaften

CAS-Nummer

90729-97-8

Molekularformel

C24H24OSi2

Molekulargewicht

384.6 g/mol

IUPAC-Name

tris(ethenyl)-triphenylsilyloxysilane

InChI

InChI=1S/C24H24OSi2/c1-4-26(5-2,6-3)25-27(22-16-10-7-11-17-22,23-18-12-8-13-19-23)24-20-14-9-15-21-24/h4-21H,1-3H2

InChI-Schlüssel

FYGPPKCOTKWOQD-UHFFFAOYSA-N

Kanonische SMILES

C=C[Si](C=C)(C=C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.